molecular formula C22H20N2O3S B12192265 (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B12192265
M. Wt: 392.5 g/mol
InChI Key: WUAXQGGXNPJISM-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic compound with the molecular formula C22H20N2O3S This compound features a unique structure that combines a benzo[d]thiazole ring, a piperidine ring, and a methoxybenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and methoxybenzofuran intermediates, followed by their coupling with piperidine under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound finds applications in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C22H20N2O3S/c1-26-17-7-4-5-15-13-18(27-20(15)17)22(25)24-11-9-14(10-12-24)21-23-16-6-2-3-8-19(16)28-21/h2-8,13-14H,9-12H2,1H3

InChI Key

WUAXQGGXNPJISM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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